[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glaucin B involves the extraction from the root bark of Evodia glauca. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound
Industrial Production Methods
Industrial production of Glaucin B is primarily based on the extraction from natural sources. The root bark of Evodia glauca is harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic techniques to obtain Glaucin B in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glaucin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Glaucin B, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to alcohols, impacting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Glaucin B can yield various oxidized derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Glaucin B has several scientific research applications, including:
Mechanism of Action
Glaucin B exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors, modulating their activity. For example, Glaucin B has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, but its activity is believed to be mediated through modulation of signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Glaucin A: Another limonoid isolated from Evodia glauca, known for its anti-inflammatory properties.
Rutaevin: A limonoid with potential therapeutic applications, similar to Glaucin B.
Uniqueness of Glaucin B
Glaucin B is unique due to its specific chemical structure, which includes an uncommon 5β-H configuration . This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities.
Biological Activity
The compound [19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by multiple functional groups and stereoisomers. It has a molecular formula of C₂₆H₃₀O₁₀ and a molecular weight of approximately 502 daltons. The intricate structure includes several oxo and tetraoxa functionalities contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties that can mitigate oxidative stress in cellular models.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines reveal differential sensitivity depending on the type of cancer.
- Enzyme Inhibition : The compound has shown to inhibit several cytochrome P450 enzymes (e.g., CYP3A4 and CYP2D6), which are crucial for drug metabolism.
1. Antioxidant Activity
Antioxidant assays demonstrate that the compound effectively scavenges free radicals in vitro. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thus reducing cellular damage.
2. Antimicrobial Properties
In vitro studies have assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL |
3. Cytotoxicity Studies
The cytotoxic effects were evaluated using various cancer cell lines:
4. Enzyme Inhibition
The inhibitory effects on cytochrome P450 enzymes were quantified:
Case Studies
Case Study 1: Antioxidant Efficacy in Cellular Models
A study was conducted to evaluate the protective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated significant reductions in cell death and ROS levels.
Case Study 2: Antimicrobial Testing
The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent antimicrobial activity comparable to standard antibiotics.
Properties
IUPAC Name |
[19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHGVDNDQTZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.